molecular formula C23H42NO+ B1220350 Trimethyl-(4-tetradecoxyphenyl)azanium

Trimethyl-(4-tetradecoxyphenyl)azanium

Cat. No.: B1220350
M. Wt: 348.6 g/mol
InChI Key: SPPSCGFKONFTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl-(4-tetradecoxyphenyl)azanium is a quaternary ammonium compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Quaternary ammonium compounds (QACs) are a class of chemicals widely studied for their surfactant and antimicrobial properties. The structure of this compound, featuring a long hydrophobic tetradecoxy chain and a positively charged ammonium group, is typical of QACs investigated for their ability to disrupt microbial cell membranes . Similar structures are explored in material science for their self-assembly characteristics and in organic chemistry as phase-transfer catalysts. Please note: Specific data on the mechanism of action, solubility, and precise research applications for this exact compound is not available in the provided sources. Researchers are encouraged to consult specialized chemical literature for further information.

Properties

Molecular Formula

C23H42NO+

Molecular Weight

348.6 g/mol

IUPAC Name

trimethyl-(4-tetradecoxyphenyl)azanium

InChI

InChI=1S/C23H42NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(18-20-23)24(2,3)4/h17-20H,5-16,21H2,1-4H3/q+1

InChI Key

SPPSCGFKONFTNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](C)(C)C

Synonyms

4-(n-tetradecyloxy)phenyltrimethylammonium
p-(n-tetradecyloxy)phenyltrimethylammonium
TDOPTMA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following quaternary ammonium compounds share structural similarities with Trimethyl-(4-tetradecoxyphenyl)azanium but differ in substituent groups:

Compound Name Molecular Formula Substituent Group Key Features
This compound C₂₃H₄₂NO 4-Tetradecoxyphenyl (C₁₄H₂₉O-C₆H₄) Long hydrophobic chain enhances lipid solubility; potential surfactant use.
Chlormequat Chloride C₅H₁₃Cl₂N 2-Chloroethyl Short chloroalkyl chain; high water solubility; plant growth regulator .
Trimethyl-(2-phosphonooxyethyl)azanium chloride C₅H₁₄ClNO₄P 2-Phosphonooxyethyl Phosphonate ester group; likely soluble in polar solvents .
Perfluorinated Trimethylazanium derivatives Complex fluorinated formulas (e.g., C₁₄H₁₄F₁₉N₂O₃S) Fluorinated alkyl chains Extreme hydrophobicity and chemical stability; persistent in the environment .

Physicochemical Properties

Table 1: Comparative Physical Properties
Property Chlormequat Chloride Trimethyl-(2-phosphonooxyethyl)azanium chloride Perfluorinated Derivatives Inferred for Target Compound
Vapor Pressure 7.5 × 10⁻⁸ mmHg (20°C) Not reported Extremely low Low (due to large molecular weight)
Water Solubility High High (polar substituent) Very low Low (hydrophobic tail dominates)
Molecular Weight 158.07 g/mol 218.15 g/mol ~800–1,200 g/mol ~365.6 g/mol
  • Chlormequat Chloride : High water solubility and low vapor pressure make it suitable for agricultural applications, where systemic absorption in plants is critical .
  • Phosphonooxyethyl Derivative: Polar phosphonate group likely enhances solubility in aqueous and polar organic media, suggesting use in industrial processes .
  • Perfluorinated Derivatives : Extreme chemical inertness and environmental persistence limit biodegradability, raising regulatory concerns .

Toxicity and Environmental Impact

  • Chlormequat Chloride : Widely studied as a plant growth regulator; moderate toxicity to aquatic organisms but regulated under agricultural guidelines .
  • Phosphonooxyethyl Derivative: Limited toxicological data available; structural similarity to organophosphates warrants caution .
  • Perfluorinated Derivatives : Persistent organic pollutants (POPs) with bioaccumulation risks; subject to global restrictions .
  • Target Compound: No direct toxicity data, but the phenyl and long alkyl groups may pose bioaccumulation risks similar to nonionic surfactants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Trimethyl-(4-tetradecoxyphenyl)azanium, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting 4-tetradecoxyphenyl bromide with trimethylamine in a polar aprotic solvent (e.g., THF) under reflux, using triethylamine as a base to neutralize HBr byproducts . Purification involves column chromatography (silica gel, eluting with chloroform/methanol gradients) to isolate the quaternary ammonium product. Yield optimization requires strict anhydrous conditions and inert gas protection to prevent hydrolysis .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1^1H NMR identifies protons on the tetradecoxy chain (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 6.5–7.5 ppm). 13^13C NMR resolves the quaternary ammonium head (δ ~55 ppm for N(CH3_3)3_3) and aryl carbons .
  • X-ray Crystallography : Single-crystal XRD using SHELXL refines bond lengths and angles, confirming the spatial arrangement of the tetradecoxy chain and cationic head .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M]+^+) and validates the molecular formula .

Q. What are the critical physicochemical properties to characterize for this compound?

  • Key Properties :

  • Solubility : Test in water, DMSO, and ethanol via gravimetric analysis. Amphiphilicity from the long alkyl chain may limit aqueous solubility but enhance miscibility in organic phases .
  • Thermal Stability : TGA/DSC under nitrogen identifies decomposition temperatures (>200°C typical for quaternary ammonium salts) .
  • Critical Micelle Concentration (CMC) : Surface tension measurements (e.g., pendant drop method) determine surfactant behavior .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or proteins, and what experimental designs are suitable for studying these interactions?

  • Experimental Design :

  • Lipid Bilayers : Use fluorescence anisotropy or calcein leakage assays to study membrane disruption. Compare with shorter-chain analogs to assess chain-length effects .
  • Protein Binding : Isothermal titration calorimetry (ITC) or circular dichroism (CD) quantifies binding affinities and conformational changes in proteins like serum albumin .
    • Contradictions : Some studies report membrane stabilization at low concentrations vs. disruption at high concentrations. Resolve via concentration-dependent assays and molecular dynamics simulations .

Q. How can computational modeling resolve discrepancies in reported spectroscopic data?

  • Approach : Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data. For overlapping 13^13C signals (e.g., C4 & C6 in aromatic regions), 2D NMR (HSQC, HMBC) clarifies assignments . Contradictions in crystallographic data (e.g., disordered alkyl chains) are addressed using SHELXL refinement with constraints .

Q. What strategies mitigate instability of this compound in acidic or oxidative environments?

  • Methodology :

  • pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use LC-MS to identify degradation products (e.g., demethylation or chain cleavage) .
  • Oxidative Resistance : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield the alkyl chain .

Methodological Guidance

Q. How to design a study evaluating its surfactant efficacy in nanoparticle synthesis?

  • Protocol :

Prepare emulsions with varying compound concentrations (0.1–5 mM) in water-oil systems.

Measure droplet size (dynamic light scattering) and zeta potential to optimize micelle formation.

Use TEM to confirm nanoparticle morphology (e.g., liposomes or polymeric micelles) .

Q. What analytical workflows validate its role as an ion-pairing agent in HPLC?

  • Workflow :

  • Column Compatibility : Test C18 columns with mobile phases containing 0.1–10 mM compound.
  • Retention Time Shift : Compare analyte retention with/without the ion-pairing agent. Validate via spike-recovery experiments in biological matrices .

Tables for Key Data

Property Technique Typical Results Reference
Melting PointDSC118–120°C (decomposition observed)
CMC (in water)Surface Tensiometry0.5–1.0 mM (chain-length dependent)
LogP (octanol-water)Shake-Flask Method~4.2 (high hydrophobicity)

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